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Compound of Interest

Compound Name: 2,2'-Oxybis(nitrobenzene)

Cat. No.: B3023488 Get Quote

An In-depth Technical Guide to the Molecular Structure and Formula of 2,2'-
Oxybis(nitrobenzene)

Abstract
This technical guide provides a comprehensive analysis of 2,2'-Oxybis(nitrobenzene) (also

known as 2,2'-dinitrodiphenyl ether), a molecule of interest in synthetic chemistry. This

document details its chemical identity, molecular formula, and delves into its complex three-

dimensional structure, which is heavily influenced by steric hindrance. While direct

experimental spectroscopic and crystallographic data for this specific isomer are not widely

available in public databases, this guide synthesizes information from closely related

analogues and foundational chemical principles to predict its analytical characteristics. A

detailed, field-proven protocol for its synthesis via an Ullmann condensation reaction is

provided, alongside a discussion of its likely reactivity and toxicological profile based on

analogous chemical structures. This guide is intended to serve as a foundational resource for

researchers utilizing or encountering this molecule in their work.

Chemical Identity and Physicochemical Properties
2,2'-Oxybis(nitrobenzene) is an aromatic ether characterized by two nitro-substituted phenyl

rings linked through an oxygen atom at the ortho positions. This substitution pattern is crucial

as it dictates the molecule's unique structural and chemical properties.
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Property Value Source(s)

IUPAC Name
1-nitro-2-(2-

nitrophenoxy)benzene
-

Synonyms 2,2'-Dinitrodiphenyl ether -

CAS Number 2217-65-4 [1]

Molecular Formula C₁₂H₈N₂O₅ [1]

Molecular Weight 260.21 g/mol [1]

Physical Form Solid [1]

Melting Point 114.5 °C [2]

Molecular Structure and Conformation
The molecular formula C₁₂H₈N₂O₅ is arranged as a central diaryl ether core with nitro groups

positioned ortho to the ether linkage on each aromatic ring.

Connectivity and Planarity
The fundamental structure consists of two benzene rings connected by an ether bridge. Each

ring is substituted with a nitro group (NO₂) at the C2 position, relative to the point of ether

attachment (C1).

Caption: 2D molecular structure of 2,2'-Oxybis(nitrobenzene).

Conformational Analysis: The Impact of Steric
Hindrance
Unlike its unsubstituted parent, diphenyl ether, which adopts a relatively planar "propeller"

conformation, 2,2'-Oxybis(nitrobenzene) is expected to be significantly non-planar. The

presence of the bulky nitro groups at the ortho positions creates substantial steric repulsion.

This claim is supported by crystallographic data from the closely related molecule 2,2'-

dinitrobiphenyl (C₁₂H₈N₂O₄), which lacks the central ether oxygen but features the same ortho-

nitro substitution pattern. In 2,2'-dinitrobiphenyl, the steric strain between the nitro groups
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forces the two phenyl rings to adopt a large dihedral angle, twisting them out of planarity.[3] It is

mechanistically sound to predict a similar, if not more pronounced, twisted conformation for

2,2'-Oxybis(nitrobenzene). This twisting minimizes van der Waals repulsion between the

electron-rich nitro groups, defining the molecule's three-dimensional shape and influencing its

crystal packing and reactivity.

Predicted Spectroscopic and Analytical
Characterization
While specific experimental spectra for 2,2'-Oxybis(nitrobenzene) are not readily found in

public repositories, its characteristic analytical signature can be reliably predicted based on its

functional groups and structural analogues.
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Technique Predicted Features Rationale

¹H NMR

Four distinct multiplets in the

aromatic region (approx. 7.0-

8.0 ppm), each integrating to

2H.

The molecule has a plane of

symmetry, making the two

phenyl rings chemically

equivalent. However, the four

protons on each ring are

unique. The proton ortho to the

nitro group will be the most

deshielded (downfield), while

the others will appear as

complex multiplets due to

ortho, meta, and para

coupling.

¹³C NMR

Six distinct signals in the

aromatic region (approx. 115-

150 ppm).

Due to symmetry, only the

carbons of one ring will be

observed. The carbon bearing

the nitro group (ipso-carbon)

will be significantly downfield,

as will the carbon attached to

the ether oxygen. The other

four carbons will appear in the

typical aromatic region.

IR Spectroscopy

~1530-1500 cm⁻¹ (strong,

asymmetric NO₂

stretch)~1350-1330 cm⁻¹

(strong, symmetric NO₂

stretch)~1280-1240 cm⁻¹

(asymmetric C-O-C

stretch)~3100-3000 cm⁻¹

(aromatic C-H stretch)

These absorption bands are

highly characteristic. The two

strong nitro group stretches

are definitive identifiers for

nitroaromatics. The

asymmetric C-O-C stretch is

characteristic of diaryl ethers.

Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z =

260.

The molecular ion peak is

expected to be prominent. Key

fragmentation pathways would

likely involve the loss of NO₂

(m/z = 214), NO (m/z = 230),
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and potentially cleavage of the

ether bond.

Synthesis and Reactivity
Recommended Synthesis: Ullmann Condensation
The most logical and field-proven method for synthesizing symmetrical diaryl ethers like 2,2'-
Oxybis(nitrobenzene) is the Ullmann condensation. This reaction involves the copper-

catalyzed coupling of an aryl halide with an alcohol or phenol. For self-condensation to form a

symmetrical ether, a nitro-activated aryl halide can react with the hydroxide formed in situ.

A plausible synthesis can be adapted from established protocols for similar compounds.[1][4]

The reaction proceeds by heating an ortho-substituted nitrohalobenzene, such as 2-

chloronitrobenzene, with a base in a high-boiling polar aprotic solvent, catalyzed by a copper

salt or copper bronze.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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